2-Piperidin-1-ylmethyl-acrylic acid

Descripción general

Descripción

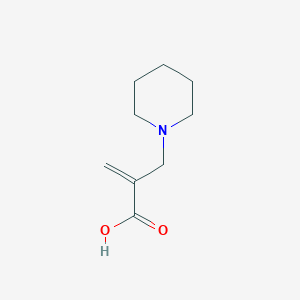

2-Piperidin-1-ylmethyl-acrylic acid is a piperidine compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is primarily used in biochemical research due to its unique structure and properties . This compound is characterized by the presence of a piperidine ring attached to an acrylic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry .

Métodos De Preparación

The synthesis of 2-Piperidin-1-ylmethyl-acrylic acid typically involves the reaction of piperidine with acrylic acid under controlled conditions. One common method includes the use of a nickel catalyst to facilitate the reaction, ensuring regioselectivity and mild reaction conditions . Industrial production methods often employ similar catalytic processes to achieve high yields and purity .

Análisis De Reacciones Químicas

2-Piperidin-1-ylmethyl-acrylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and acrylic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Piperidin-1-ylmethyl-acrylic acid is primarily utilized as a key intermediate in synthesizing pharmaceuticals. Its piperidine structure is particularly beneficial for developing drugs targeting neurological disorders.

- Case Study : Research indicates that derivatives of this compound can enhance the bioavailability and efficacy of drugs aimed at treating conditions like depression and anxiety disorders. For example, compounds derived from this compound have shown improved interaction with neurotransmitter receptors, leading to better therapeutic outcomes in preclinical models .

Polymer Chemistry

In polymer chemistry, this compound is used to create specialty polymers and copolymers. These materials can be tailored for specific applications such as coatings, adhesives, and sealants.

| Property | Value |

|---|---|

| Adhesion Strength | High |

| Flexibility | Enhanced |

| Thermal Stability | Good |

- Application Example : The compound's ability to improve adhesion and flexibility makes it suitable for automotive coatings that require durability under varying environmental conditions .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This application is crucial in drug delivery systems and diagnostic applications.

- Research Insight : Studies have demonstrated that this compound can be used to create linkers that enhance the stability and targeting of therapeutic agents in cancer treatment .

Material Science

In material science, this compound contributes to the development of advanced materials with enhanced thermal and mechanical stability.

| Material Type | Application |

|---|---|

| Composites | Automotive parts |

| Aerospace Materials | Lightweight structures |

- Case Study : Research has shown that incorporating this compound into polymer matrices results in materials that maintain integrity under high-stress conditions, making them ideal for aerospace applications .

Chemical Biology Research

This compound plays a significant role in chemical biology research, particularly in studying enzyme interactions and cellular processes.

Mecanismo De Acción

The mechanism of action of 2-Piperidin-1-ylmethyl-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acrylic acid moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

2-Piperidin-1-ylmethyl-acrylic acid can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Piperidinone: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Spiropiperidines: Compounds with a spirocyclic structure, used in drug discovery for their unique pharmacological profiles.

The uniqueness of this compound lies in its combination of the piperidine ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

2-Piperidin-1-ylmethyl-acrylic acid (CAS Number: 4969-03-3) is a synthetic compound that belongs to the piperidine class of derivatives. It has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. The molecular formula of this compound is CHNO, with a molecular weight of 183.25 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular pathways related to inflammation and apoptosis, which are critical in various disease states .

Inhibition of NLRP3 Inflammasome

Recent investigations have focused on the role of this compound as an NLRP3 inflammasome inhibitor . This inflammasome is pivotal in mediating inflammatory responses, and compounds derived from acrylic acid scaffolds have shown promise in inhibiting NLRP3 activation, thereby reducing the release of pro-inflammatory cytokines like IL-1β .

Case Studies and Research Findings

- In Vivo Studies : One study demonstrated that a derivative of acrylic acid, similar to this compound, was able to prevent colitis in mouse models at doses of 25 mg/kg and 50 mg/kg when administered orally. This suggests a potential therapeutic role in inflammatory bowel diseases .

- Cellular Studies : In vitro assays using differentiated THP-1 cells (a human monocytic cell line) showed that treatment with this compound reduced pyroptotic cell death significantly when activated by ATP stimulation. The results indicated a decrease in lactate dehydrogenase (LDH) release, which is a marker for cell lysis, thus validating its protective effects against inflammatory cell death .

Table 1: Biological Activity Summary

Table 2: Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Piperidine derivative | Antimicrobial, NLRP3 inhibition |

| INF39 | Acrylic acid derivative | NLRP3 inhibition, anti-inflammatory |

| Methacrylic Acid | Acrylic acid | Various polymer applications |

Propiedades

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPIZRPHCYIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435233 | |

| Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4969-03-3 | |

| Record name | 2-[(Piperidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.